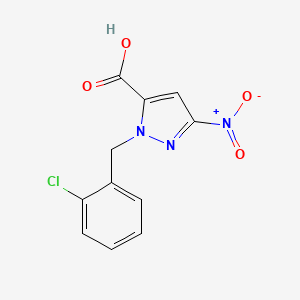![molecular formula C20H24N6O B10912429 5-phenyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912429.png)
5-phenyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the condensation of appropriate triazole and pyrimidine precursors. One common method is the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the rings . This rearrangement can be catalyzed by acids, bases, or heat.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating viral infections and bacterial diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N7-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include viral enzymes or bacterial proteins, leading to inhibition of their activity and subsequent therapeutic effects. The exact pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 3-(2-((5-methyl-7-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethyl)quinazolin-4(3H)-one
Uniqueness
N~7~-(1-METHYL-2-PIPERIDINOETHYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both piperidine and phenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-phenyl-N-(1-piperidin-1-ylpropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-15(13-25-10-6-3-7-11-25)23-19(27)18-12-17(16-8-4-2-5-9-16)24-20-21-14-22-26(18)20/h2,4-5,8-9,12,14-15H,3,6-7,10-11,13H2,1H3,(H,23,27) |
InChI Key |
CMBDLVIIDRDTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


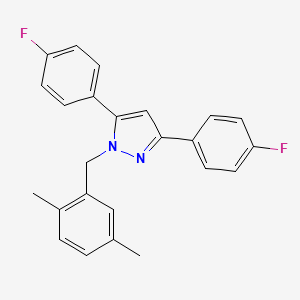
![3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10912358.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912362.png)
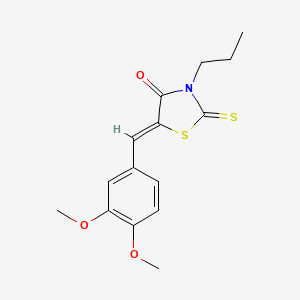
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(2-oxopyrrolidin-1-yl)phenyl]amino}acetohydrazide (non-preferred name)](/img/structure/B10912370.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10912384.png)
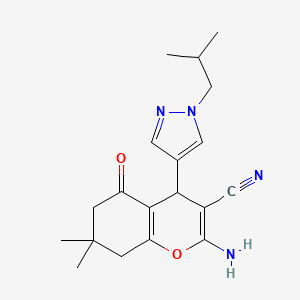
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10912411.png)
![N-(4-ethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912412.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10912417.png)
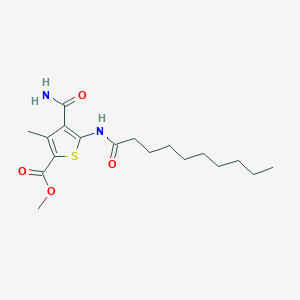
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10912419.png)
